N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide
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Overview
Description
N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide is a compound that features a phosphorus atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide typically involves the reaction of a phosphorus-containing reagent with an appropriate amide. One common method involves the use of 2-chloro-1,3,2-dioxaphospholane 2-oxide, which reacts with N-methylacetamide under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphorus-containing compounds .
Scientific Research Applications
N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit specific enzymes. The pathways involved often include the formation and cleavage of phosphorus-oxygen and phosphorus-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxaphospholan-2-yl diethyl phosphite: Similar in structure but with different substituents on the phosphorus atom.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: A precursor used in the synthesis of N-(1,3,2-Dioxaphospholan-2-yl)-N-methylacetamide.
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Another related compound with an ethoxy group instead of a methyl group.
Uniqueness
This compound is unique due to its specific combination of a five-membered ring structure with a phosphorus atom and an amide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
39869-60-8 |
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Molecular Formula |
C5H10NO3P |
Molecular Weight |
163.11 g/mol |
IUPAC Name |
N-(1,3,2-dioxaphospholan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C5H10NO3P/c1-5(7)6(2)10-8-3-4-9-10/h3-4H2,1-2H3 |
InChI Key |
LJUZDAUFZODJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)P1OCCO1 |
Origin of Product |
United States |
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